

# Technical Guide on the Solubility and Stability of Furosemide

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Important Note for the Reader: The initial topic requested was "**forosamine**." However, a comprehensive search of scientific literature revealed a scarcity of specific data on the solubility and stability of **forosamine**, which is a sugar component of the antibiotic spiramycin. In contrast, the search results strongly indicated a high likelihood of a typographical error, pointing towards the widely researched and clinically significant compound, furosemide. Furosemide is a potent loop diuretic, and its physicochemical properties are of critical interest to researchers, scientists, and drug development professionals. Therefore, this guide will provide an in-depth technical overview of the solubility and stability of furosemide.

## **Executive Summary**

Furosemide is a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1] Its aqueous solubility is notably pH-dependent, being practically insoluble in acidic conditions and increasingly soluble in alkaline media.[1] Furosemide is also susceptible to degradation, particularly from exposure to light (photodegradation) and in acidic environments. Understanding these solubility and stability characteristics is paramount for the successful formulation, development, and manufacturing of robust and effective furosemide drug products. This guide summarizes key quantitative data, provides detailed experimental protocols for analysis, and illustrates relevant pathways and workflows.

# **Solubility Profile of Furosemide**



Furosemide is a white to slightly yellow crystalline powder. Its solubility is a critical factor influencing its dissolution rate and subsequent bioavailability.

### **Aqueous Solubility**

The aqueous solubility of furosemide is highly dependent on the pH of the medium. As a weak acid with a pKa of approximately 3.9, its solubility increases significantly as the pH rises above this value, due to the ionization of the carboxylic acid group to its more soluble carboxylate form.

рН	Temperature (°C)	Solubility (mg/mL)
1.0	37	0.028
2.0	30	0.010
2.3	Room Temperature	0.18
2.9	37	Low
3.9	37	Low
4.9	37	Low
7.5	37	6.411
10.0	Room Temperature	13.36

Data compiled from multiple sources.

#### **Solubility in Organic Solvents**

Furosemide exhibits higher solubility in certain polar organic solvents. This information is crucial for developing solvent-based formulations or for use in analytical method development.



Solvent	Solubility (mg/mL)
Dimethylformamide (DMF)	~30
Dimethyl sulfoxide (DMSO)	~30
Ethanol	~10
Acetone	50
Methanol	50 (with heat)

Data compiled from multiple sources.

# **Stability Profile of Furosemide**

Furosemide's stability is influenced by several factors, including pH, light, and temperature. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

### **Summary of Forced Degradation Studies**

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to understand its degradation pathways.



Stress Condition	Observations	Key Degradation Product(s)
Acid Hydrolysis	Significant degradation occurs, especially with heat.	4-chloro-5-sulfamoylanthranilic acid (CSA)
Alkaline Hydrolysis	More stable compared to acidic conditions.	Minimal degradation observed.
Oxidative	Degradation occurs in the presence of H <sub>2</sub> O <sub>2</sub> .	Various unspecified oxidative products.
Photolytic	Rapid degradation and yellowing upon UV exposure.	4-chloro-5-sulfamoylanthranilic acid (CSA), Furfuryl alcohol
Thermal (Dry Heat)	Degradation can occur at elevated temperatures.	Unspecified thermal degradants.

Data compiled from multiple sources.[1]

#### **Experimental Protocols**

The following protocols provide a framework for assessing the solubility and stability of furosemide.

## **Solubility Determination (Shake-Flask Method)**

This is a standard method for determining the equilibrium solubility of a compound.

- Preparation of Media: Prepare aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9,
   7.5) as per USP guidelines.
- Sample Addition: Add an excess amount of furosemide powder to vials containing a known volume of the prepared buffer solutions.
- Equilibration: Agitate the vials in a horizontal shaker, typically at 100 rpm, in a temperature-controlled water bath at  $37 \pm 0.5$ °C for a sufficient period (e.g., 24-48 hours) to reach equilibrium.



- Sample Collection and Preparation: After equilibration, allow the suspensions to settle.
   Withdraw an aliquot from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 μm) to remove undissolved solids.
- Quantification: Dilute the filtered solution with the mobile phase to a concentration within the validated range of an appropriate analytical method, such as HPLC-UV.
- Analysis: Analyze the prepared samples by HPLC to determine the concentration of dissolved furosemide.

# Stability-Indicating HPLC Method for Forced Degradation Samples

This protocol describes a typical stability-indicating HPLC method for quantifying furosemide in the presence of its degradation products.

- Forced Degradation Sample Preparation:
  - Acid Hydrolysis: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 2 mL of 2N HCl and heat in a water bath at 70°C for 2 hours. Cool and neutralize with 2N NaOH.
     Dilute to 50 mL with mobile phase.[2]
  - Base Hydrolysis: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 2 mL of 2N NaOH and heat at 70°C for 2 hours. Cool and neutralize with 2N HCl. Dilute to 50 mL with mobile phase.
  - Oxidative Degradation: Dissolve 20 mg of furosemide in 20 mL of mobile phase. Add 5 mL of 15% (v/v) H<sub>2</sub>O<sub>2</sub> and heat at 70°C for 10 minutes. Cool and dilute to 50 mL with mobile phase.
  - Photolytic Degradation: Expose a solution of furosemide (e.g., 100 μg/mL in mobile phase)
     to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours).
  - Thermal Degradation: Store solid furosemide powder in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve a known amount in the mobile phase for analysis.
- Chromatographic Conditions:



- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Supelcosil C8 (250 mm × 4.6 mm, 5-µm particle size).[2]
- Mobile Phase: A mixture of 70 parts buffer (0.2 g potassium dihydrogen orthophosphate and 0.25 g cetrimide in 70 mL water, pH adjusted to 7.0 with 6M ammonia) and 30 parts 1propanol (v/v).[2]

Flow Rate: 1.0 mL/min.[2]

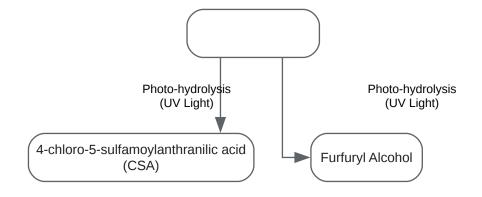
Detection Wavelength: 238 nm.[2]

Injection Volume: 20 μL.

- Method Validation:
  - Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The method is considered stability-indicating if it can resolve the furosemide peak from all degradation product peaks.

#### **Visualizations**

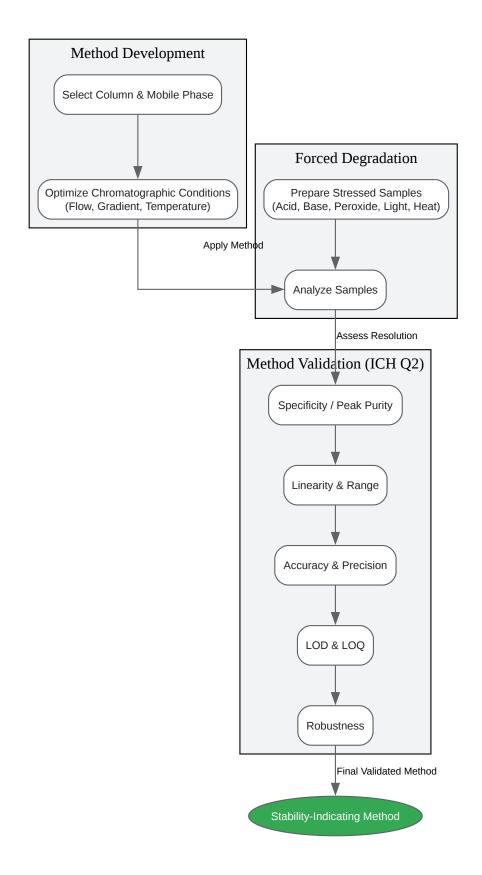
The following diagrams illustrate key concepts related to the stability and analysis of furosemide.



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Caption: Primary photodegradation pathway of furosemide.





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Caption: Workflow for developing a stability-indicating HPLC method.



#### Conclusion

The physicochemical properties of furosemide, particularly its pH-dependent solubility and susceptibility to photodegradation, are critical considerations for drug development professionals. Its low aqueous solubility in acidic environments presents challenges for oral absorption, while its instability to light necessitates protective measures during manufacturing and packaging. The experimental protocols and analytical methods outlined in this guide provide a robust framework for characterizing furosemide, ensuring the development of safe, stable, and effective pharmaceutical products.

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